molecular formula C8H11ClN4O B8326779 2-Amino-5-chloro-3-formyl-6-(n-propylamino)pyrazine

2-Amino-5-chloro-3-formyl-6-(n-propylamino)pyrazine

Cat. No.: B8326779
M. Wt: 214.65 g/mol
InChI Key: ZJZFAWNPPDKJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-3-formyl-6-(n-propylamino)pyrazine is a useful research compound. Its molecular formula is C8H11ClN4O and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

3-amino-6-chloro-5-(propylamino)pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H11ClN4O/c1-2-3-11-8-6(9)12-5(4-14)7(10)13-8/h4H,2-3H2,1H3,(H3,10,11,13)

InChI Key

ZJZFAWNPPDKJPO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(N=C1Cl)C=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 1.2 ml of isopropyl alcohol there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (0.095 g) 0.0005 M) prepared in Step B, after which n-propylamine (32 g; 0.042 ml; 0.00055 M) was added, and the reaction mixture was stirred at room temperature for 20.5 hours. When water was added to the reaction mixture, product precipitated, was filtered, and dried (23 mg). Additional product precipitated, was filtered, and dried (46 mg). The product was recrystallized from ethyl acetate/hexane. Elemental Analysis for C8H11N4OCl.
Quantity
0.042 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.095 g
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Three

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